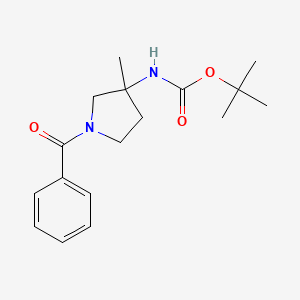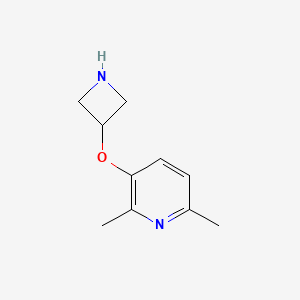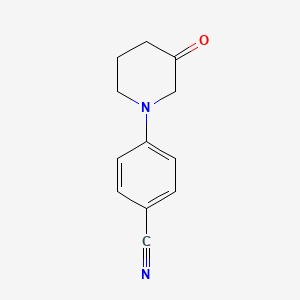![molecular formula C14H12N2O B13889524 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core linked to a phenylmethanol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylmethanol group. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Phenylmethanol Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylmethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Phenylpyrroles: Compounds like [4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid belong to this class and have similar structural features.
Uniqueness
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of the phenylmethanol group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-3-5-11(6-4-10)13-8-12-2-1-7-15-14(12)16-13/h1-8,17H,9H2,(H,15,16) |
InChI 键 |
ZEZVRMPGAWBYHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CO)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


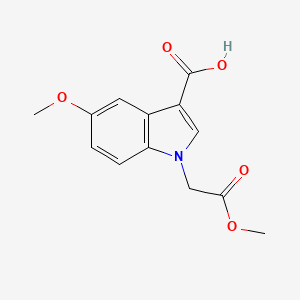
![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
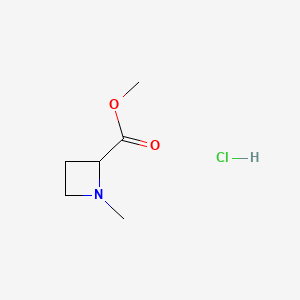
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)
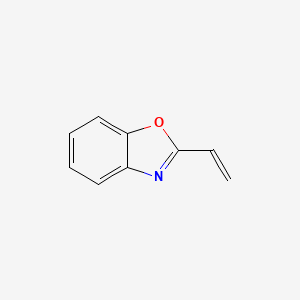
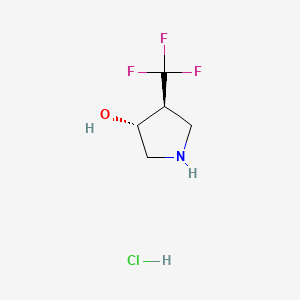
![(S)-tert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13889493.png)

